molecular formula C18H18N4O B2555126 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile CAS No. 2319805-61-1

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

Cat. No.: B2555126
CAS No.: 2319805-61-1
M. Wt: 306.369
InChI Key: DHHHJAKEVMRFQH-UHFFFAOYSA-N
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Description

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS 2319805-61-1) is a synthetic small molecule belonging to a novel class of pyrazole azabicyclo[3.2.1]octane derivatives, which have been identified as potent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . This product is provided for Research Use Only and is not intended for human or animal use. Inhibition of intracellular NAAA is a promising therapeutic approach for managing inflammatory response and pain . NAAA is a lysosomal enzyme that hydrolyzes endogenous lipid mediators, notably Palmitoylethanolamide (PEA). By inhibiting NAAA, this compound helps preserve and elevate endogenous PEA levels at inflamed sites, thereby potentiating its natural anti-inflammatory and analgesic effects . Compounds within this structural class are characterized by their high inhibitory activity against human NAAA in the low nanomolar range and a non-covalent mechanism of action . This non-covalent profile is a valuable feature for a research tool, as it helps avoid the potential idiosyncratic effects sometimes associated with covalent inhibitors. As such, this inhibitor serves as a critical pharmacological tool for researchers investigating the pathophysiology of chronic inflammatory diseases, the NAAA/PEA signaling axis, and for validating new therapeutic targets in experimental models . The molecular formula is C18H18N4O and the molecular weight is 306.36 g/mol .

Properties

IUPAC Name

3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHJAKEVMRFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Potential

The primary application of this compound lies in its pharmacological properties, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA inhibition is a promising strategy for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which exhibits anti-inflammatory effects.

Case Study: NAAA Inhibition

A study identified derivatives of pyrazole azabicyclo[3.2.1]octane as potent NAAA inhibitors with low nanomolar activity (IC₅₀ = 0.042 μM) . The structure-activity relationship analysis revealed that specific modifications to the pyrazole substituents significantly influenced inhibitory potency, highlighting the importance of electronic properties in drug design.

Antimicrobial Activities

Research has also indicated that compounds containing the pyrazole ring exhibit antimicrobial properties. The synthesis of various derivatives has shown effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents against infections.

Case Study: Antimicrobial Derivatives

A group of novel compounds derived from 5-amino-1H-pyrazole-4-carbonitrile demonstrated significant antimicrobial activity through coupling reactions with aryl diazonium chlorides . The successful synthesis and characterization of these derivatives underscore the versatility of pyrazole-containing compounds in medicinal chemistry.

Anti-inflammatory Applications

Beyond NAAA inhibition, the compound may also play a role in broader anti-inflammatory applications. The structural features of azabicyclo compounds have been linked to enhanced anti-inflammatory responses, making them candidates for developing new anti-inflammatory drugs.

Case Study: Structure-Activity Relationships

Research into the SAR of pyrazole azabicyclo compounds revealed that modifications to the bicyclic structure could optimize their pharmacological profiles, enhancing their efficacy and reducing potential side effects .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC₅₀ Value (μM)Reference
ARN19689NAAA Inhibitor0.042
Pyrazole DerivativeAntimicrobial ActivityVaries
Azabicyclo CompoundAnti-inflammatory PotentialNot Specified

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Electron-withdrawing groupsIncreased potency
Aromatic substitutionsVariable efficacy
Ring modificationsLoss or gain of inhibitory activity

Mechanism of Action

The mechanism of action of 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include receptors and enzymes that are critical for cellular function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
  • CAS Number : 2319805-61-1
  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • SMILES : N#Cc1cccc(c1)C(=O)N1C2CCC1CC(C2)n1cccn1

Structural Features :

  • Core : 8-azabicyclo[3.2.1]octane (a bridged bicyclic amine).
  • Substituents :
    • A pyrazole ring at position 3 of the bicyclic core.
    • A benzonitrile group linked via a carbonyl at position 6.

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Substituents Molecular Formula Key Features Reference
Target Compound 8-azabicyclo[3.2.1]octane - 3-(1H-pyrazol-1-yl)
- 8-benzonitrile carbonyl
C₁₈H₁₈N₄O High electronegativity from benzonitrile; pyrazole enhances π-π interactions.
PF-232798 8-azabicyclo[3.2.1]octane - 3-(imidazo[4,5-c]pyridin-1-yl)
- Fluorophenyl and acetamide side chains
C₂₆H₃₂FN₇O₂ Clinical CCR5 antagonist for HIV; imidazopyridine enhances receptor binding.
Izencitinib 8-azabicyclo[3.2.1]octane - 3-(naphthyridin-5-yl)
- Propanenitrile group
C₂₂H₂₆N₈ JAK inhibitor for autoimmune diseases; naphthyridine improves solubility.
Compound 38 () 8-azabicyclo[3.2.1]octane - 3-(4-isopropylphenoxy)
- 8-sulfonyl-3,5-dimethylpyrazole
C₂₁H₂₈N₄O₃S Sulfonamide group enhances metabolic stability; phenoxy increases lipophilicity.
8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione 8-azabicyclo[3.2.1]octane - 1-methylpyrazole
- Dione rings at positions 2 and 4
C₁₀H₁₁N₃O₃ Dione rings introduce polarity; reduced molecular weight for improved permeability.

Key Research Findings

Pharmacological Activity
  • Target Compound: No direct activity data are provided, but its benzonitrile group is analogous to izencitinib’s propanenitrile, which modulates kinase inhibition .
  • PF-232798 : Demonstrated potent anti-HIV activity (Phase II trials) due to imidazopyridine’s strong CCR5 binding .
  • Compound 38 : Sulfonamide derivatives show enhanced pharmacokinetic profiles, with longer half-lives compared to carbonyl-linked analogues .
Physicochemical Properties
  • Lipophilicity : The target compound’s benzonitrile group increases electron-withdrawing effects, reducing solubility compared to izencitinib’s propanenitrile .
  • Metabolic Stability : Sulfonamide derivatives (e.g., Compound 38) resist cytochrome P450 oxidation better than carbonyl-linked compounds .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Position : Pyrazole at position 3 (target compound) vs. position 4 (Compound 7) alters steric hindrance, affecting receptor binding .
  • Electron-Withdrawing Groups : Benzonitrile (target) vs. propanenitrile (izencitinib) influences electronic density, modulating target affinity .
  • Bicyclic Modifications : Replacement of azabicyclo octane with oxabicyclo () reduces basicity, impacting membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between pyrazole-containing intermediates and bicyclic scaffolds. For example, carbodiimide-mediated amide bond formation (e.g., using EDC/HOBT) under anhydrous conditions (e.g., dichloromethane, 0°C to RT) is effective for introducing the carbonyl linkage . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equiv of bicyclic amine), monitoring reaction progress via TLC, and using molecular sieves to scavenge water .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., pyrazole protons at δ ~5.9–6.5 ppm, benzonitrile carbons at ~110–118 ppm) .
  • HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z for C₁₉H₁₈N₄O) .
  • IR Spectroscopy : To identify functional groups (e.g., nitrile stretch at ~2228 cm⁻¹, carbonyl at ~1606 cm⁻¹) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology : Screen against kinase panels (e.g., Janus kinase family) due to structural similarity to izencitinib, a JAK inhibitor . Use ATP-binding assays (e.g., fluorescence polarization) or cell-based luciferase reporter systems to assess inhibition potency (IC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve selectivity for target kinases?

  • Methodology :

  • Core Modifications : Vary pyrazole substituents (e.g., methyl vs. isopropyl groups) to alter steric bulk and hydrogen bonding .
  • Scaffold Hybridization : Replace 8-azabicyclo[3.2.1]octane with spirocyclic or fused bicyclic systems to modulate conformational flexibility .
  • Computational Docking : Use molecular dynamics simulations to predict binding poses in JAK vs. off-target kinases (e.g., ABL1) .

Q. How to resolve contradictions in enzymatic vs. cellular assay data for this compound?

  • Methodology :

  • Permeability Testing : Measure logP (e.g., ~2.5–3.5 via HPLC) to assess cell membrane penetration .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to cellular activity discrepancies .
  • Off-Target Screening : Employ proteome-wide affinity pulldown assays to identify unintended targets .

Q. What strategies mitigate instability of the benzonitrile moiety under physiological conditions?

  • Methodology :

  • Prodrug Design : Replace nitrile with a hydrolyzable group (e.g., tert-butyl ester) that converts to benzonitrile in vivo .
  • Formulation Optimization : Use cyclodextrin-based encapsulation to shield the nitrile group from nucleophilic attack .

Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?

  • Methodology :

  • Chiral Resolution : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate exo/endo isomers .
  • Asymmetric Catalysis : Use palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the bicyclic scaffold .

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